2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine
Description
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a piperazine moiety bearing a 4-fluorophenylmethyl group and at position 4 with a methyl group. This structure combines aromatic and aliphatic components, with the pyrimidine ring providing a planar scaffold and the piperazine-fluorophenyl group introducing conformational flexibility and lipophilicity. Such structural attributes are common in central nervous system (CNS) targeting agents, where fluorinated aromatic groups enhance blood-brain barrier permeability and receptor binding .
The compound’s synthesis likely involves nucleophilic substitution or coupling reactions between a pre-functionalized pyrimidine intermediate and a 4-[(4-fluorophenyl)methyl]piperazine derivative.
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4/c1-13-6-7-18-16(19-13)21-10-8-20(9-11-21)12-14-2-4-15(17)5-3-14/h2-7H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMQXXLIGFMIOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine typically involves the reaction of 4-fluorobenzyl chloride with piperazine to form 1-(4-fluorobenzyl)piperazine. This intermediate is then reacted with 4-methylpyrimidine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major products include oxidized derivatives of the fluorophenyl group.
Reduction: The major products include reduced forms of the pyrimidine ring.
Substitution: The major products include substituted derivatives at the fluorophenyl group.
Scientific Research Applications
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group is known to enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The pyrimidine ring may interact with nucleic acids or proteins, influencing various biological pathways .
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis may resemble ’s approach, substituting sulfonyl chlorides with a benzylated piperazine intermediate.
- Crystallization in ethyl acetate () is a common purification step for piperazine derivatives, suggesting applicability to the target compound .
Pharmacological and Physicochemical Properties
Table 3: Comparative Pharmacological Data
Key Observations :
- The 4-fluorophenyl group in the target compound likely improves CNS penetration compared to non-fluorinated analogs (e.g., ’s methylpiperazine derivatives) .
- Lower molecular weight (~316 vs. ~450-500 in ) may enhance oral bioavailability .
Biological Activity
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a piperazine moiety linked to a 4-methylpyrimidine ring, with a 4-fluorobenzyl substituent. This structure is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds, including 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine, exhibit promising anticancer properties. For instance, one study highlighted that compounds with similar structures showed moderate to significant efficacy against human breast cancer cells, with IC50 values around 18 μM for some derivatives . The mechanism of action appears to involve the inhibition of poly (ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells.
Table 1: Anticancer Activity of Related Compounds
| Compound | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine | PARP1 | 18 | Inhibition of DNA repair |
| Olaparib | PARP1 | 57.3 | Inhibition of DNA repair |
| Compound 5e | PARP1 | 18 | Inhibition of PARP1 activity |
Neuropharmacological Effects
The piperazine ring in this compound is known for its role in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. Research has shown that similar compounds can selectively bind to dopamine transporters, indicating potential applications in treating neurological disorders .
Table 2: Neuropharmacological Activity of Piperazine Derivatives
| Compound | Target Receptor | Binding Affinity (nM) | Notes |
|---|---|---|---|
| 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine | DA Transporter | TBD | Potential for treating ADHD |
| GBR 12909 | DA Transporter | <10 | Highly selective |
The biological activity of 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is primarily attributed to its ability to interact with specific molecular targets. The binding affinity to PARP enzymes suggests a role in disrupting cancer cell proliferation by impairing their DNA repair capabilities. Additionally, its interaction with neurotransmitter receptors may provide insights into its effects on mood and behavior.
Case Studies
In a notable case study, researchers synthesized a series of piperazine derivatives and evaluated their biological activity against various cancer cell lines. Among these, several compounds demonstrated significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
